2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Description
2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18ClN7O2 and its molecular weight is 387.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to inhibit enzymes such asPARP-1 and EGFR . These enzymes play crucial roles in DNA repair and cell proliferation, respectively.
Mode of Action
Compounds with similar structures have been found to interact with their targets and inhibit their activity . For instance, some compounds can bind to the active sites of their target enzymes, leading to a decrease in the enzymes’ activity .
Biochemical Pathways
Inhibition of enzymes like parp-1 and egfr can affect dna repair pathways and cell proliferation pathways, respectively .
Pharmacokinetics
Similar compounds have been reported to exhibit good dna-binding affinities , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Similar compounds have been reported to exhibit excellent thermal stability , which could potentially influence their action and stability.
Properties
IUPAC Name |
2-chloro-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-13-4-2-3-12(9-13)25-17-15(21-22-25)16(19-11-20-17)24-7-5-23(6-8-24)14(26)10-18/h2-4,9,11H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLFUIMIJDBGRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.